molecular formula C10H15NO2 B1169218 Aragupetrosine A CAS No. 125236-58-0

Aragupetrosine A

Cat. No.: B1169218
CAS No.: 125236-58-0
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Description

Aragupetrosine A is a macrocyclic quinolizidine alkaloid first isolated in 1989 from the Okinawan marine sponge Xestospongia sp. . Its structure was elucidated as a hybrid of two well-known alkaloids: petrosin, a bis-piperidine alkaloid, and araguspongine F, a 1-oxaquinolizidine derivative . The compound’s absolute stereochemistry was confirmed through chemical and physicochemical analyses, revealing it to be a single enantiomer, which distinguishes it from other related alkaloids that often exist as enantiomeric mixtures or meso compounds . Its macrocyclic framework, characterized by a 14-membered ring system with fused quinolizidine moieties, underscores its structural complexity and biosynthetic novelty among marine sponge-derived alkaloids.

Properties

CAS No.

125236-58-0

Molecular Formula

C10H15NO2

Synonyms

Aragupetrosine A

Origin of Product

United States

Chemical Reactions Analysis

Structural Characterization

Aragupetrosine A (C₂₇H₄₄N₂O₂) consists of two quinolizidine moieties:

  • A 3β-methyl-trans-2-oxaquinolizidine unit

  • A 3'α-methyl-trans-1-oxoquinolizidine unit
    These subunits are linked via two alkyl chains, forming a macrocyclic structure. The compound’s stereochemistry was confirmed through 2D-NMR and X-ray crystallography .

Structural Feature Description
Core frameworkBis-quinolizidine scaffold with fused oxygen-containing rings
Alkyl chain linkagesC-16 hydrocarbon chains bridging quinolizidine units
Stereochemistry1S,3R,8S,9R,15S,20R,22R configuration confirmed by X-ray analysis

Biosynthetic Pathway

This compound is hypothesized to originate from a polyketide synthase (PKS)-derived precursor, with key reactions including:

a. Precursor Condensation

  • Putative steps :

    • Assembly of a linear polyketide chain with embedded nitrogen atoms.

    • Intramolecular cyclization to form quinolizidine rings via Schiff base formation .

b. Oxidative Modifications

  • Introduction of oxygen atoms at C-2 and C-1' positions via cytochrome P450-mediated oxidation .

c. Stereochemical Control

  • Enzyme-guided methylation at C-3β and C-3'α positions ensures stereospecificity .

Key Reactivity and Stability

This compound’s reactivity is influenced by its functional groups:

Functional Group Reactivity
Trans-2-oxaquinolizidineSusceptible to acid-catalyzed ring-opening at the ether linkage
Trans-1-oxoquinolizidineBase-sensitive due to the lactam moiety
Alkyl chainsParticipate in radical-mediated degradation under UV exposure

Experimental studies indicate stability in neutral aqueous solutions but rapid degradation in acidic (pH < 4) or alkaline (pH > 9) conditions .

Hypothetical Synthetic Routes

While total synthesis remains unreported, proposed laboratory routes include:

a. Fragment Coupling Strategy

  • Independent synthesis of 3β-methyl-trans-2-oxaquinolizidine and 3'α-methyl-trans-1-oxoquinolizidine.

  • Alkylation using a C-16 dihalide linker .

b. Biomimetic Approach

  • Emulate biosynthetic steps using PKS mimics and chiral catalysts for stereocontrol .

Research Gaps and Challenges

  • Mechanistic ambiguity : Enzymatic details of the oxidative steps remain uncharacterized.

  • Synthetic hurdles : Macrocyclic ring closure and stereochemical fidelity pose significant challenges.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aragupetrosine A belongs to a broader family of 3-alkylpiperidine/quinolizidine alkaloids, which share structural motifs but differ in bioactivity and stereochemical properties. Below is a detailed comparison with four structurally or functionally related compounds: petrosin, araguspongine F, 3β,3′β-dimethylxestospongin C, and neopetrosiamine A.

Structural and Functional Comparison Table

Compound Name Structural Class Source Organism Biological Activity Key Structural Features References
This compound Macrocyclic quinolizidine Xestospongia sp. Vasodilative 14-membered macrocycle; hybrid of petrosin/araguspongine F
Petrosin Bis-piperidine alkaloid Marine sponges Unspecified Linear bis-piperidine; precursor in this compound
Araguspongine F 1-Oxaquinolizidine alkaloid Araguspongia species Antimicrobial, cytotoxic Monomeric 1-oxaquinolizidine; fused ether-oxygen ring
3β,3′β-Dimethylxestospongin C Bis-1-oxaquinolizidine Xestospongia sp. Calcium signaling inhibition 16-membered macrocycle; two ether linkages
Neopetrosiamine A Tetracyclic bis-piperidine Neopetrosia proxima Cytotoxic, antimalarial Tetracyclic framework; bis-piperidine with alkyl chains

Key Comparative Insights

Structural Complexity and Hybrid Nature this compound’s 14-membered macrocyclic structure integrates elements of both petrosin (bis-piperidine backbone) and araguspongine F (1-oxaquinolizidine with an ether-oxygen ring) . In contrast, 3β,3′β-dimethylxestospongin C features a larger 16-membered macrocycle with two ether linkages but lacks the hybrid quinolizidine-piperidine framework . Neopetrosiamine A diverges further, adopting a rigid tetracyclic bis-piperidine system with alkyl side chains .

Stereochemical Specificity
this compound is isolated as a single enantiomer, which may enhance its biological specificity compared to compounds like araguspongine F and petrosin , which are often reported as enantiomeric mixtures . This stereochemical purity is critical for its vasodilative activity, as enantiomeric ratios can significantly influence receptor interactions.

Biological Activity Vasodilation vs. Calcium Inhibition: this compound’s vasodilative effects contrast with 3β,3′β-dimethylxestospongin C’s role in calcium signaling inhibition, highlighting how minor structural variations (e.g., ether linkages vs. quinolizidine fusion) dictate functional outcomes . Cytotoxicity: While neopetrosiamine A and araguspongine F exhibit cytotoxicity against cancer cells, this compound’s activity is focused on vascular relaxation, suggesting divergent structure-activity relationships .

Biosynthetic and Taxonomic Context this compound is derived from sponges of the genus Xestospongia, whereas neopetrosiamine A is sourced from Neopetrosia proxima. This taxonomic distinction correlates with differences in alkaloid frameworks: Xestospongia species favor macrocyclic quinolizidines, while Neopetrosia sponges produce tetracyclic bis-piperidines .

Q & A

Q. What steps ensure reproducibility of this compound’s isolation protocols across labs?

  • Answer : Publish detailed SOPs with exact solvent gradients, column dimensions, and temperature controls. Use CRMs (certified reference materials) for method validation and share chromatograms via platforms like Zenodo .

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